![molecular formula C16H20BrN5O B3001700 4-(3-{[(5-bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-2,6-dimethylpyrimidine CAS No. 2379949-14-9](/img/structure/B3001700.png)
4-(3-{[(5-bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-2,6-dimethylpyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-{[(5-bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-2,6-dimethylpyrimidine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrimidine core substituted with a piperidine ring and a bromopyrimidine moiety, making it a versatile molecule for research and industrial purposes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction employs palladium catalysts and boron reagents under mild conditions, making it suitable for synthesizing complex organic molecules .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting appropriate catalysts, solvents, and reaction conditions to maximize yield and minimize by-products. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance production efficiency.
Análisis De Reacciones Químicas
Types of Reactions
4-(3-{[(5-bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-2,6-dimethylpyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride to convert specific functional groups into their reduced forms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxyl or carbonyl derivatives, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Aplicaciones Científicas De Investigación
4-(3-{[(5-bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-2,6-dimethylpyrimidine has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It can be employed in biochemical assays to investigate enzyme interactions and cellular pathways.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-(3-{[(5-bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-2,6-dimethylpyrimidine involves its interaction with molecular targets and pathways. The bromopyrimidine moiety can act as a ligand for specific enzymes or receptors, modulating their activity. The piperidine ring may enhance the compound’s binding affinity and selectivity, leading to specific biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl 4-(3-((5-bromopyrimidin-2-yl)oxy)piperidin-1-yl)-4-oxobutanoate
- 2-Pyrimidinamine, 4-(5-bromo-1H-indol-3-yl)-
Uniqueness
4-(3-{[(5-bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-2,6-dimethylpyrimidine stands out due to its unique combination of a pyrimidine core, a piperidine ring, and a bromopyrimidine moiety. This structure provides a versatile platform for chemical modifications and enhances its potential for various applications in research and industry.
Propiedades
IUPAC Name |
4-[3-[(5-bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-2,6-dimethylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20BrN5O/c1-11-6-15(21-12(2)20-11)22-5-3-4-13(9-22)10-23-16-18-7-14(17)8-19-16/h6-8,13H,3-5,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRZIOCVWXFBLKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)N2CCCC(C2)COC3=NC=C(C=N3)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20BrN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
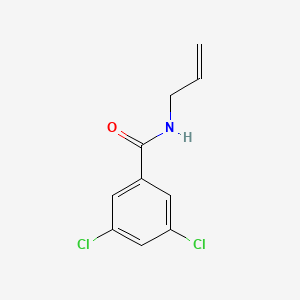

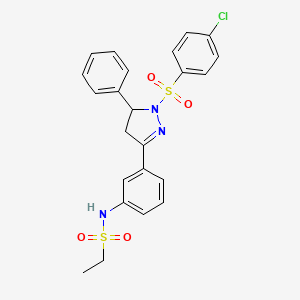
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)prop-2-en-1-one](/img/structure/B3001621.png)
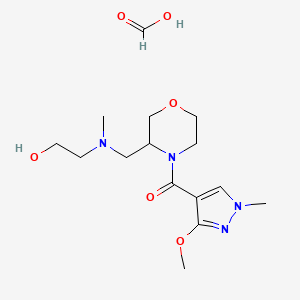
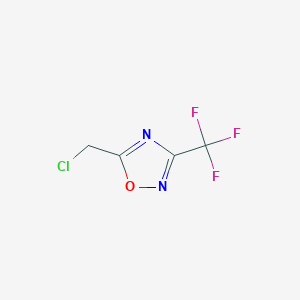
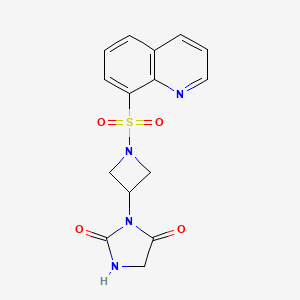
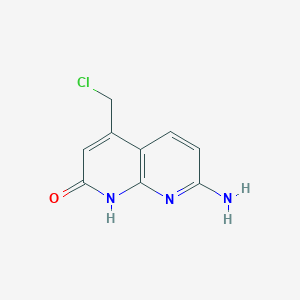
![1-[4-(4-fluoro-3-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-2-(4-methoxyphenyl)ethan-1-one](/img/structure/B3001628.png)
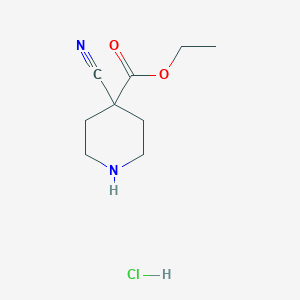
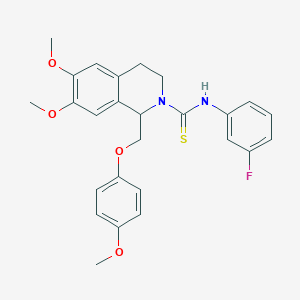
![3,4-dichloro-N-[1-(furan-2-yl)propan-2-yl]benzamide](/img/structure/B3001632.png)
![(4-benzyl-3-((4-chlorophenyl)ethynyl)-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)methanol](/img/structure/B3001637.png)
![Ethyl 2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate](/img/structure/B3001638.png)
